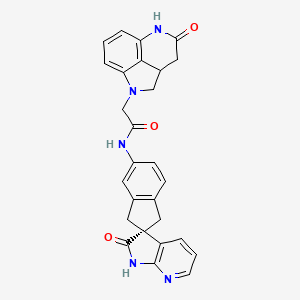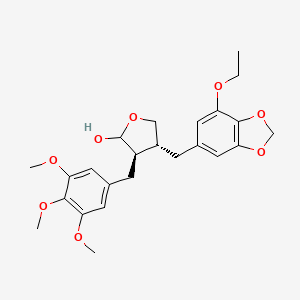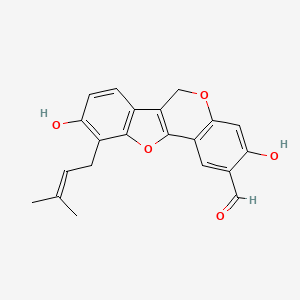
Erythribyssin O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ERYTHRIBYSSIN O is a naturally occurring compound isolated from the genus Erythrina, specifically from the species Erythrina subumbrans . This compound belongs to the class of prenylated pterocarpans, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ERYTHRIBYSSIN O involves several steps, starting from the extraction of the plant material. The plant material is typically dried and ground before being subjected to solvent extraction using solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate and purify this compound .
Industrial Production Methods: advancements in biotechnological methods, such as microbial fermentation and genetic engineering, hold potential for large-scale production of this compound in the future .
Chemical Reactions Analysis
Types of Reactions: ERYTHRIBYSSIN O undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
ERYTHRIBYSSIN O has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical behavior of prenylated pterocarpans.
Biology: It is studied for its antimicrobial and anti-inflammatory properties.
Medicine: It has potential therapeutic applications in treating infections and inflammatory diseases.
Industry: It is explored for its potential use in developing new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ERYTHRIBYSSIN O involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting bacterial neuraminidase, an enzyme crucial for the replication of certain bacteria. This inhibition prevents the bacteria from spreading and causing infections . Additionally, this compound modulates inflammatory pathways, reducing inflammation and associated symptoms .
Comparison with Similar Compounds
ERYTHRIBYSSIN D: Another prenylated pterocarpan with similar biological activities.
ERYTHRIBYSSIN A: Known for its antimicrobial properties.
ERYTHRIBYSSIN B: Exhibits anti-inflammatory effects.
Uniqueness: ERYTHRIBYSSIN O stands out due to its potent inhibitory effects on bacterial neuraminidase and its broad-spectrum antimicrobial activity. Its unique structure, characterized by specific prenylation patterns, contributes to its distinct biological activities .
Properties
Molecular Formula |
C21H18O5 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3,9-dihydroxy-10-(3-methylbut-2-enyl)-6H-[1]benzofuro[3,2-c]chromene-2-carbaldehyde |
InChI |
InChI=1S/C21H18O5/c1-11(2)3-4-14-17(23)6-5-13-16-10-25-19-8-18(24)12(9-22)7-15(19)21(16)26-20(13)14/h3,5-9,23-24H,4,10H2,1-2H3 |
InChI Key |
AGFXXWXSPAYWMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC3=C2COC4=C3C=C(C(=C4)O)C=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


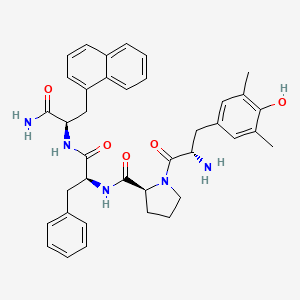
![E[c(RGDyK)]2-PTX conjugate](/img/structure/B10848418.png)
![2-methylsulfanyl-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B10848428.png)
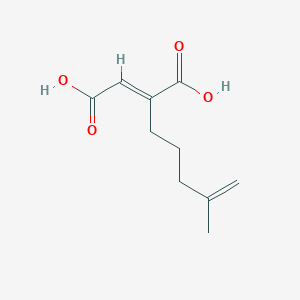
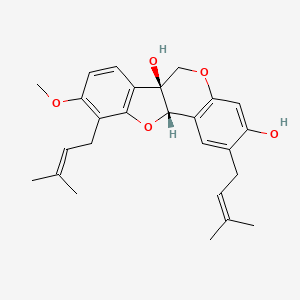
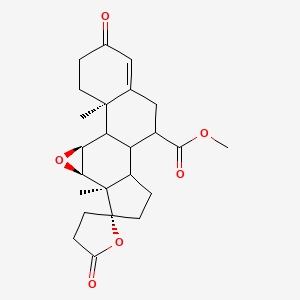
![(8R,9S,13S,14S,17R)-3-(2-methoxyethoxy)-5',5',13-trimethyl-6'-oxospiro[7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17,2'-oxane]-2-carbonitrile](/img/structure/B10848467.png)
![amino (13S,17R)-3-(2-methoxyethoxy)-5',5',13-trimethyl-6'-oxospiro[7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17,2'-oxane]-2-carboxylate](/img/structure/B10848489.png)
![ethyl (2Z)-2-cyano-3-[(3-phenylphenyl)amino]prop-2-enoate](/img/structure/B10848497.png)
![ethyl 6-iodo-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B10848500.png)
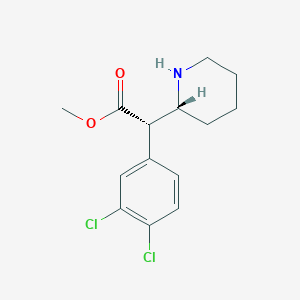
![[(2R)-3-[[3-[[(2R)-2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(9Z,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12E)-octadeca-9,12-dienoate](/img/structure/B10848509.png)
